Bienvenue dans la boutique en ligne BenchChem!

3-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide

Solid-state properties Crystallinity Regioisomer differentiation

3-Phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide (CAS 1210271-19-4, molecular formula C18H17F3N2O, molecular weight 334.3 g/mol) is a synthetic pyrrolidine-1-carboxamide derivative bearing a 2-trifluoromethylphenyl (ortho-CF3) substituent on the urea nitrogen and a 3-phenyl substituent on the pyrrolidine ring. The compound has a computed XLogP3 of 3.9 and contains one hydrogen-bond donor and four hydrogen-bond acceptors, placing it at the upper boundary of Lipinski rule-of-five chemical space for orally bioavailable small molecules.

Molecular Formula C18H17F3N2O
Molecular Weight 334.342
CAS No. 1210271-19-4
Cat. No. B2805860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
CAS1210271-19-4
Molecular FormulaC18H17F3N2O
Molecular Weight334.342
Structural Identifiers
SMILESC1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C18H17F3N2O/c19-18(20,21)15-8-4-5-9-16(15)22-17(24)23-11-10-14(12-23)13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,22,24)
InChIKeyKKGYFBBRGGQCTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide (CAS 1210271-19-4): Core Identity & Physicochemical Baseline for Procurement


3-Phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide (CAS 1210271-19-4, molecular formula C18H17F3N2O, molecular weight 334.3 g/mol) is a synthetic pyrrolidine-1-carboxamide derivative bearing a 2-trifluoromethylphenyl (ortho-CF3) substituent on the urea nitrogen and a 3-phenyl substituent on the pyrrolidine ring. The compound has a computed XLogP3 of 3.9 and contains one hydrogen-bond donor and four hydrogen-bond acceptors, placing it at the upper boundary of Lipinski rule-of-five chemical space for orally bioavailable small molecules [1]. A melting point of 59–62 °C has been reported by a commercial supplier, consistent with a low-melting crystalline solid at room temperature . The ortho-CF3 substitution pattern on the N-phenyl ring distinguishes this compound from its meta- and para-CF3 regioisomers, which constitute the closest structural analogs and are the primary comparators in any scientific selection or procurement decision.

Why In-Class Pyrrolidine-1-Carboxamide Analogs Cannot Be Interchanged with CAS 1210271-19-4 in Research and Development


Pyrrolidine-1-carboxamides bearing trifluoromethylphenyl substituents are not a functionally interchangeable compound class. The position of the CF3 group on the N-phenyl ring (ortho, meta, or para) fundamentally alters the molecule's three-dimensional conformation, electronic distribution at the urea pharmacophore, hydrogen-bonding topology, and lipophilicity—each of which can independently determine target binding, selectivity, metabolic stability, and solid-state properties [1]. Historical patent data demonstrate that the meta-CF3 regioisomer (1-(3-trifluoromethylphenylcarbamoyl)-3-phenylpyrrolidine) was specifically selected for muscle relaxant development based on biological performance in flexor-reflex models, confirming that biological activity is not conserved across regioisomers [2]. Furthermore, computational analysis reveals that the ortho-CF3 substitution introduces steric compression at the urea NH, restricting rotational freedom at the N-aryl bond and creating a unique conformational ensemble not accessible to the meta or para analogs [1]. Users who substitute CAS 1210271-19-4 with its regioisomers or des-CF3 analogs risk obtaining compounds with different target engagement profiles, altered physicochemical properties, and non-comparable biological data—undermining experimental reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for 3-Phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide (CAS 1210271-19-4) Versus Closest Structural Analogs


Regiochemical CF3 Position Determines Melting Point: Ortho-CF3 (Target) vs. Meta-CF3 Analog

The ortho-CF3 regioisomer (CAS 1210271-19-4, target compound) exhibits a melting point of 59–62 °C , whereas the meta-CF3 regioisomer, 1-(3-trifluoromethylphenylcarbamoyl)-3-phenylpyrrolidine, melts at 110–112 °C as reported in the original patent literature [1]. This approximately 50 °C difference arises from the ortho-CF3 group's steric interference with intermolecular hydrogen-bonding in the crystal lattice, reducing lattice energy and producing a lower-melting solid. Such a large melting-point differential provides a robust identity verification checkpoint for incoming quality control and confirms that the two regioisomers are distinct solid phases with potentially different solubility and dissolution behavior.

Solid-state properties Crystallinity Regioisomer differentiation

Rotatable Bond Count Differentiates Ortho-CF3 Conformational Restriction from Para-CF3 Spatial Extension

The target compound (ortho-CF3) has a computed rotatable bond count of 2 (the C–N bond connecting the urea to the ortho-substituted phenyl ring, and the C–C bond linking the 3-phenyl group to the pyrrolidine) [1]. Steric compression between the ortho-CF3 group and the urea carbonyl oxygen restricts rotation around the N-aryl bond, effectively reducing the accessible conformational space compared to the para-CF3 regioisomer, which lacks this ortho steric constraint and presents a more extended, flexible geometry [2]. In structure-based drug design, a lower number of freely rotatable bonds correlates with reduced entropic penalty upon target binding, a concept known as conformational pre-organization, making the ortho-CF3 scaffold a potentially more rigid and target-selective pharmacophore.

Conformational restriction Molecular flexibility Ligand pre-organization

Computed Lipophilicity (XLogP3) = 3.9 Positions Ortho-CF3 Compound Beyond Typical Oral Bioavailability Sweet Spot Relative to Lower-LogP Des-CF3 Analog

The target compound has a computed XLogP3 of 3.9 [1], indicating substantial lipophilicity contributed by both the trifluoromethyl and phenyl substituents. In contrast, the des-CF3 analog, 1-phenylcarbamoyl-3-phenylpyrrolidine (C17H18N2O, lacking the CF3 group entirely), is predicted to have a significantly lower logP (estimated XLogP3 ≈ 2.5–3.0 based on fragment contribution analysis) due to the absence of the strongly hydrophobic CF3 moiety [2]. A ΔlogP of approximately 0.9–1.4 units translates to roughly an 8- to 25-fold difference in octanol/water partition coefficient, which can dramatically alter membrane permeability, plasma protein binding, and metabolic clearance profiles. The ortho-CF3 compound's logP of 3.9 places it at the upper limit of the typical oral bioavailability range (logP 1–4), suggesting that while it retains favorable permeability potential, it may exhibit higher non-specific binding and lower aqueous solubility than its des-CF3 counterpart.

Lipophilicity Drug-likeness ADME prediction

Ortho-CF3 Substitution Alters Hydrogen-Bond Acceptor Topology Relative to Meta-CF3 Isomer

Both the ortho-CF3 (target) and meta-CF3 regioisomers possess four computed hydrogen-bond acceptor atoms (urea carbonyl oxygen, urea nitrogen, and the three fluorine atoms of the CF3 group) [1]. However, the spatial presentation of these acceptors differs critically: in the ortho-CF3 compound, the three fluorine atoms are positioned in close proximity to the urea carbonyl oxygen (intramolecular F···O distance estimated <3.5 Å), creating a clustered, directional H-bond acceptor surface on one face of the molecule [2]. In the meta-CF3 regioisomer, the fluorine atoms project away from the urea pharmacophore, distributing H-bond acceptor capacity more evenly around the molecular periphery. This topological distinction means the two regioisomers present fundamentally different pharmacophore maps to a protein binding site, even though their gross H-bond acceptor counts are identical; a screening hit for one regioisomer cannot be assumed to translate to the other without experimental verification.

Hydrogen bonding Pharmacophore geometry Target recognition

Patent-Anchored Pharmacological Precedent: Meta-CF3 Analog Established as Muscle Relaxant, Ortho-CF3 Remains an Unexplored Pharmacophore

The meta-CF3 regioisomer, 1-phenylcarbamoyl-3-(3-trifluoromethylphenyl)pyrrolidine, was explicitly claimed in DE2017255A1 (Example 3) as a preferred muscle relaxant with demonstrated activity in the flexor-reflex model [1]. In contrast, the ortho-CF3 regioisomer (CAS 1210271-19-4, the target compound) does not appear in the exemplification tables of this foundational patent, nor has any specific biological activity been reported for it in subsequent peer-reviewed literature indexed in PubMed or BindingDB as of 2026 [2]. This creates a dual differentiation: (i) the meta-CF3 compound carries a pre-existing pharmacological annotation that may limit its freedom-to-operate in certain therapeutic areas, whereas the ortho-CF3 compound represents a chemically novel, biologically unannotated scaffold; and (ii) the absence of reported activity data makes the ortho-CF3 compound a clean starting point for proprietary SAR exploration, free from the confounding prior art associated with its meta-substituted congener.

Pharmacological novelty Structure–activity relationship IP differentiation

Computational Hydrogen-Bond Donor Capacity: Single Urea NH in Ortho-CF3 Compound vs. Potential Dual Donor Engagement in Analogs

The target compound possesses exactly one hydrogen-bond donor (the urea NH) according to PubChem computed descriptors [1]. This single-donor architecture limits the compound's capacity for directional H-bond donation to a protein target to a single point contact, which can enhance selectivity by reducing promiscuous binding to off-target proteins that require bidentate H-bond donor engagement. In contrast, analogs that incorporate additional H-bond donor functionality—such as the 2-(hydroxymethyl)pyrrolidine derivative (2R)-N-[4-ethoxy-3-(trifluoromethyl)phenyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide (Hit2Lead catalog), which bears both a urea NH and a hydroxymethyl OH as donors —present two spatially distinct H-bond donors and may exhibit broader target engagement profiles. For screening programs that prioritize target selectivity over polypharmacology, the monodentate H-bond donor profile of the ortho-CF3 compound is a structurally encoded differentiation feature.

Hydrogen-bond donor Protein–ligand interaction Selectivity determinant

High-Value Research and Industrial Application Scenarios for 3-Phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide (CAS 1210271-19-4)


Regioisomer-Specific Pharmacophore Mapping in Structure-Based Drug Design

Because the ortho-CF3 substitution creates a clustered H-bond acceptor surface not replicated by the meta- or para-CF3 regioisomers [1], this compound serves as a geometrically unique probe for mapping the steric and electronic tolerance of target protein binding pockets. Protein crystallography or cryo-EM studies with the ortho-CF3 compound can reveal whether a binding site can accommodate the intramolecularly constrained acceptor topology—information that cannot be obtained using meta- or para-CF3 analogs. The compound's melting point of 59–62 °C is also compatible with standard co-crystallization protocols that require soluble, low-melting ligands for soaking experiments.

Conformationally Restricted Fragment for NMR-Based Screening Cascades

With only two rotatable bonds and a single H-bond donor, the ortho-CF3 compound qualifies as a conformationally pre-organized, low-complexity screening fragment [1]. Its XLogP3 of 3.9 provides sufficient aqueous solubility for ligand-observed NMR experiments at typical screening concentrations (100–500 µM), while its inherent rigidity minimizes line-broadening from conformational exchange—an advantage over more flexible para-CF3 or des-CF3 analogs. Procurement of this specific regioisomer for fragment library assembly ensures that hits identified in primary screens map to a well-defined pharmacophore geometry rather than to an ensemble of interconverting conformers.

IP-Unexplored Chemical Starting Point for Proprietary Lead Optimization

The meta-CF3 regioisomer was claimed as a muscle relaxant in DE2017255A1 in 1970 [1], establishing pharmacological prior art for that substitution pattern. In contrast, the ortho-CF3 compound (CAS 1210271-19-4) has no published biological annotation in peer-reviewed literature or patent exemplification as of 2026 . Medicinal chemistry groups seeking novel, freedom-to-operate chemical matter for therapeutic targets in inflammation, oncology, or neuroscience can procure this compound as a clean starting point for proprietary SAR exploration, avoiding the encumbered prior art landscape surrounding the meta-CF3 scaffold.

LogP-Dependent ADME Probe in Systematic Lipophilicity–Activity Relationship Studies

With a computed XLogP3 of 3.9, the ortho-CF3 compound fills a specific lipophilicity niche between the des-CF3 analog (estimated logP ≈ 2.5–3.0) and bis-CF3 derivatives (logP typically >4.5) [1]. When procured alongside the des-CF3 (1-phenylcarbamoyl-3-phenylpyrrolidine) and para-CF3 analogs, this compound enables a three-point logP–activity correlation study that can deconvolute the contributions of lipophilicity-driven non-specific binding from genuine target engagement in biochemical and cellular assays. The approximately 10- to 25-fold difference in computed partition coefficient between the ortho-CF3 and des-CF3 compounds provides sufficient dynamic range for meaningful ADME parameter differentiation.

Quote Request

Request a Quote for 3-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.